molecular formula C21H19N3O3S B1665488 Amsacrine CAS No. 51264-14-3

Amsacrine

Cat. No. B1665488
CAS RN: 51264-14-3
M. Wt: 393.5 g/mol
InChI Key: XCPGHVQEEXUHNC-UHFFFAOYSA-N
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Description

Amsacrine is an aminoacridine derivative that is a potent intercalating antineoplastic agent . It is effective in the treatment of acute leukemias and malignant lymphomas, but has poor activity in the treatment of solid tumors . It is frequently used in combination with other antineoplastic agents in chemotherapy protocols .


Synthesis Analysis

Amsacrine derivatives have been synthesized and evaluated for their anticancer and antimicrobial properties . The structures of the synthesized compounds were elucidated by MS and NMR spectra . Molecular docking studies revealed that the presence of planar naphtho-fused rings and a flexible thiourea group together could improve DNA-intercalation and inhibition of DNA-Topo I activity .


Molecular Structure Analysis

Amsacrine binds to DNA through intercalation and external binding . It has a base specificity for A-T pairs . Rapidly dividing cells are two to four times more sensitive to amsacrine than are resting cells . Amsacrine appears to cleave DNA by inducing double-stranded breaks .


Chemical Reactions Analysis

Amsacrine’s alterations to DNA structure inhibit both DNA replication and transcription by reducing association between the affected DNA and DNA polymerase, RNA polymerase, and transcription factors . Amsacrine also expresses topoisomerase inhibitor activity, specifically inhibiting topoisomerase II .


Physical And Chemical Properties Analysis

Amsacrine is a sulfonamide that is N-phenylmethanesulfonamide substituted by a methoxy group at position 3 and an acridin-9-ylamino group at position 4 . It exhibits antineoplastic activity . It has a role as an antineoplastic agent and an EC 5.99.1.3 [DNA topoisomerase (ATP -hydrolysing)] inhibitor .

Safety And Hazards

Amsacrine produces consistent but acceptable myelosuppression and cardiotoxic effects . It is toxic if swallowed and causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Amsacrine has been extensively evaluated for its antitumor activity in recent years . It is active in the treatment of acute leukemias and malignant lymphomas but largely ineffective in solid tumors . In acute myelogenous leukemia, amsacrine is as effective as the two most active drugs, cytarabine and daunorubicin, and can produce complete remissions in patients refractory to these drugs . The addition of amsacrine to the limited therapeutic armamentarium for this disease offers the potential for improved remission rates and remission duration .

properties

IUPAC Name

N-[4-(acridin-9-ylamino)-3-methoxyphenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c1-27-20-13-14(24-28(2,25)26)11-12-19(20)23-21-15-7-3-5-9-17(15)22-18-10-6-4-8-16(18)21/h3-13,24H,1-2H3,(H,22,23)
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

XCPGHVQEEXUHNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=CC3=NC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4022604
Record name 4'-(9-Acridinylamino)methanesulfon-m-anisidide
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Molecular Weight

393.5 g/mol
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Physical Description

Solid
Record name Amsacrine
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Solubility

<1 mg/mL, Slightly soluble in chloroform, ethanol, and methanol., Insoluble in water (less than 1.0 mg/ml), 3.17e-03 g/L, Water < 1.0 (mg/mL), pH 4 buffer < 1.0 (mg/mL), pH 9 buffer < 1.0 (mg/mL), 10% EtOH < 1.0 (mg/mL), 95% EtOH 1.5 - 1.8 (mg/mL), McOH 2.9 - 3.2 (mg/mL), CHC1 1.0 (mg/mL)
Record name Amsacrine
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Record name AMSACRINE
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Mechanism of Action

Amsacrine binds to DNA through intercalation and external binding. It has a base specificity for A-T pairs. Rapidly dividing cells are two to four times more sensitive to amsacrine than are resting cells. Amsacrine appears to cleave DNA by inducing double stranded breaks. Amsacrine also targets and inhibits topoisomerase II. Cytotoxicity is greatest during the S phase of the cell cycle when topoisomerase levels are at a maximum., Amsacrine binds to DNA through intercalation and external binding and has base specificity for A-T pairs. Cycling cells are two to four times more sensitive to amsacrine than are resting cells. Cells initially in S and G2 phases are grossly delayed in their capacity for normal progression, leading to an accumulation of cells in the S phase, followed at later times by arrest in the G2 phase., Cytotoxicity of several classes of antitumor DNA intercalators is thought to result from disturbance of DNA metabolism following trapping of the nuclear enzyme DNA topoisomerase II as a covalent complex on DNA. Here, molecular interactions of the potent antitumor drug amsacrine (m-AMSA), an inhibitor of topoisomerase II, within living K562 cancer cells have been studied using surface-enhanced Raman (SER) spectroscopy. The work is based on data of the previously performed model SER experiments dealing with amsacrine/DNA, drug/topoisomerase II and drug/DNA/topoisomerase II complexes in aqueous buffer solutions. The SER data indicated two kinds of amsacrine interactions in the model complexes with topoisomerase II alone or within ternary complex: non-specific (via the acridine moiety) and specific to the enzyme conformation (via the side chain of the drug). These two types of interactions have been both revealed by the micro-SER spectra of amsacrine within living K562 cancer cells. Our data suppose the specific interactions of amsacrine with topoisomerase II via the side chain of the drug (particular feature of the drug/topoisomerase II and ternary complexes) to be crucial for its inhibitory activity.
Record name Amsacrine
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Product Name

Amsacrine

Color/Form

Yellow crystalline powder

CAS RN

51264-14-3
Record name Amsacrine
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Record name 4'-(9-Acridinylamino)methanesulfon-m-anisidide
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Melting Point

230-240 °C, 234 - 236 °C
Record name Amsacrine
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Record name Amsacrine
Source Human Metabolome Database (HMDB)
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Synthesis routes and methods

Procedure details

In the above formulations, a mixture of m-AMSA-L(+)-lactate and 1 mole equivalent of D,L-pyroglutamic acid will provide a 5 mg/ml m-AMSA solution which will not precipitate. The use of L-pyroglutamic acid in place of D,L-pyroglutamic acid will provide a 5 to 7.5 mg/ml solution which will not precipitate.
Name
m-AMSA L(+)-lactate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11,900
Citations
BF Issell - Cancer Treatment Reviews, 1980 - Elsevier
… the available information on amsacrine which so far suggests that this compound is one of Lhe most promising in the current clinical developmental program. Amsacrine is the newly …
Number of citations: 36 www.sciencedirect.com
TJ Van Mouwerik, PM Caines… - Drug intelligence & …, 1987 - journals.sagepub.com
Amsacrine, an antineoplastic agent currently undergoing … Amsacrine is highly bound to plasma proteins and is eliminated … Despite these negative effects, amsacrine appears to have a …
Number of citations: 11 journals.sagepub.com
PA Cassileth, RP Gale - Leukemia Research, 1986 - Elsevier
… Amsacrine is an acridine derivative that has been extensively evaluated for its antitumor activity in recent years. Amsacrine … In acute myelogenous leukemia, amsacrine is as effective as …
Number of citations: 51 www.sciencedirect.com
J Hornedo, DA Van Echo - Pharmacotherapy: The Journal of …, 1985 - Wiley Online Library
… Amsacrine gluconate for infusion is prepared by reconstituting the amsacrine vial and … This solution contains 7.5 mgiml of amsacrine base. It should be further diluted in 500 ml of …
AC Ketron, WA Denny, DE Graves, N Osheroff - Biochemistry, 2012 - ACS Publications
Amsacrine (m-AMSA) is an anticancer agent that displays activity against refractory acute leukemias as well as Hodgkin’s and non-Hodgkin’s lymphomas. The drug is comprised of an …
Number of citations: 114 pubs.acs.org
WH Liu, YJ Chen, JH Chien… - Journal of cellular …, 2014 - Wiley Online Library
This study explores the suppression mechanism of amsacrine (4‐(9‐Acridinylamino)‐N‐(methanesulfonyl)‐m‐anisidine hydrochloride) on matrix metalloproteinase‐2 (MMP‐2) and …
Number of citations: 36 onlinelibrary.wiley.com
SW Hall, J Friedman, SS Legha, RS Benjamin… - Cancer research, 1983 - AACR
… than 2% as unchanged amsacrine. Cerebrospinal fluid concentrations of … amsacrine drug clearance was fre quently associated with liver dysfunction. Patients with impaired amsacrine …
Number of citations: 42 aacrjournals.org
YC Lee, JT Chiou, LJ Wang, YJ Chen… - Toxicology and Applied …, 2023 - Elsevier
… was noted in K562 cells after amsacrine treatment. In contrast, amsacrine-induced BCL2L1 … Altogether, the results of this study suggest that amsacrine triggers apoptosis in K562 cells …
Number of citations: 2 www.sciencedirect.com
JW Paxton, SN Kim, LR Whitfield - Cancer research, 1990 - AACR
… parameters for the antitumor agents amsacrine and its 4-methyl-5-(… For amsacrine, similar interspecies pharmacokinetic data … For amsacrine these corresponding equations were V ss = …
Number of citations: 58 aacrjournals.org
J Blasiak, E Gloc, J Drzewoski, K Wozniak… - … /Genetic Toxicology and …, 2003 - Elsevier
… of amsacrine with DNA, by which it could affect also normal cells. Using the alkaline comet assay, we showed that amsacrine at … by amsacrine in all types of cells. The cells exposed to …
Number of citations: 78 www.sciencedirect.com

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